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4-Bromobut-2-en-1-amine

Cat. No.: B13348025
M. Wt: 150.02 g/mol
InChI Key: PQYSIUWVHGUQGT-OWOJBTEDSA-N
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Description

4-Bromobut-2-en-1-amine is a bifunctional organic compound that serves as a valuable building block in synthetic organic and medicinal chemistry research . This molecule features both a reactive bromoalkene group and an amine functional group, making it a useful intermediate for constructing more complex nitrogen-containing structures. Compounds within the bromobutene family, such as the related N-(bromobut-3-en-2-yl) derivative, have been investigated in pharmacological research for their potential as cholinesterase inhibitors in the context of Alzheimer's disease treatment . Furthermore, 4-bromobut-2-enyl derivatives, specifically phosphonium salts, have been utilized in chemical synthesis, for instance, in cyclization reactions with monosubstituted hydrazines to form pyrazoline derivatives . The bromine atom serves as a good leaving group, enabling nucleophilic substitution reactions, while the amine group can be functionalized or incorporated into target molecules. As a reagent, this compound offers researchers a pathway to introduce an amine-functionalized chain with an alkene handle for further chemical modification. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, considering the reactivity of both alkyl bromides and amines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8BrN B13348025 4-Bromobut-2-en-1-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H8BrN

Molecular Weight

150.02 g/mol

IUPAC Name

(E)-4-bromobut-2-en-1-amine

InChI

InChI=1S/C4H8BrN/c5-3-1-2-4-6/h1-2H,3-4,6H2/b2-1+

InChI Key

PQYSIUWVHGUQGT-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/CBr)N

Canonical SMILES

C(C=CCBr)N

Origin of Product

United States

Reactivity and Reaction Pathways of 4 Bromobut 2 En 1 Amine

The unique arrangement of a primary amine and a bromine atom connected by a four-carbon chain containing a double bond makes 4-Bromobut-2-en-1-amine a valuable bifunctional building block in organic synthesis. Its reactivity is characterized by the potential for both intermolecular and intramolecular reactions, leading to a diverse array of linear and cyclic organic molecules.

Reactions Involving the Amine Functionality

The primary amine group in this compound is a potent nucleophile and a base, allowing for a range of chemical transformations.

The lone pair of electrons on the nitrogen atom makes the amine group nucleophilic, enabling it to react with electrophiles.

Alkylation: The amine can be alkylated by reacting with alkyl halides. wikipedia.org This reaction is often difficult to control in the laboratory as the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to overalkylation and the formation of mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org

Acylation: A more controlled reaction is acylation, where the amine reacts with acyl chlorides or anhydrides to form amides. This reaction is typically high-yielding and is often used to protect the amine group or to synthesize various amide derivatives.

These reactions are fundamental for incorporating the 4-bromobut-2-enyl moiety into larger molecules, as demonstrated in the synthesis of complex pharmaceutical compounds where amine alkylation is a key step. mdpi.com

The presence of both a nucleophile (amine) and an electrophilic center (the C-Br bond) within the same molecule allows for intramolecular reactions. This compound can undergo intramolecular nucleophilic substitution to form nitrogen-containing heterocyclic compounds. wikipedia.org

The rate of these ring-closing reactions is highly dependent on the size of the ring being formed. The general order of cyclization rates for ω-haloalkylamines is 5 > 6 > 3 > 7 > 4. wikipedia.org This trend is a result of a combination of entropic factors (the probability of the reactive ends meeting) and enthalpic factors (ring strain). wikipedia.org

Ring Size (n)Relative Rate Constant (krel)
30.1
40.002
5100
61.7
70.03
wikipedia.org

Direct intramolecular SN2 attack of the amine onto the C4 carbon would form a 4-membered azetidine (B1206935) ring, a process that is generally slow due to significant angle strain. wikipedia.org However, the presence of the double bond opens up an alternative pathway: an intramolecular SN2' reaction. Here, the amine could attack the C2 carbon, which would lead to the formation of a different cyclic structure. Such domino reactions, involving an initial intermolecular reaction followed by an intramolecular cyclization, are powerful strategies for building complex molecular architectures. nih.gov

Transaminase (TAm) enzymes are biocatalysts that transfer an amino group from an amine donor to a ketone or aldehyde acceptor, using pyridoxal-5′-phosphate (PLP) as a cofactor. rsc.orgmdpi.com These enzymes have gained attention for the sustainable and highly selective synthesis of chiral amines. rsc.orgmbl.or.kr

While transaminases are more commonly used for the synthesis of allylic amines, the reverse reaction is also a key part of the catalytic cycle. rsc.orgmdpi.comrsc.org In principle, this compound could serve as an amine donor in a transaminase-catalyzed reaction. In this process, the amino group from this compound would be transferred to a keto acid acceptor (like pyruvate), forming an amino acid (like alanine) and the corresponding aldehyde, 4-bromobut-2-enal. This reaction is part of the "ping-pong-bi-bi" mechanism characteristic of these enzymes. mdpi.com The potential for using this compound or its derivatives in biocatalytic transamination opens up avenues for creating new chiral building blocks.

Cyclization Reactions and Intramolecular Processes (e.g., ring-closing tendencies of related bromoalkylamines)

Transformations of the Alkene Moiety

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles and a key participant in various cycloadditions and metal-catalyzed reactions.

Addition Reactions Across the Double Bond

The alkene in this compound can undergo electrophilic addition reactions. In a typical reaction, such as with bromine (Br₂), the electron-rich double bond polarizes the bromine molecule, initiating an attack. savemyexams.comstudymind.co.uklibretexts.org This leads to the formation of a cyclic bromonium ion intermediate, which is subsequently opened by a nucleophile (a bromide ion in this case) to yield a dibrominated product. libretexts.org The reaction with hydrogen halides, like HBr, proceeds similarly, where the partially positive hydrogen atom acts as the electrophile. savemyexams.com The presence of the amine and the allylic bromide can influence the regioselectivity and stereoselectivity of these additions.

Olefin Metathesis Reactions (e.g., ring-opening and ring-closing metathesis with related bromoalkenes)

Olefin metathesis is a powerful reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds, often catalyzed by ruthenium complexes like Grubbs catalysts. wikipedia.org Ring-closing metathesis (RCM) is particularly useful for synthesizing unsaturated rings. organic-chemistry.org

While basic amines can sometimes interfere with catalytic activity, an increasing number of successful metathesis reactions on amine-containing compounds have been reported. researchgate.net The key challenge in applying RCM to substrates like bromoalkenes has been catalyst decomposition. However, research has shown that productive RCM can be achieved to construct cyclic alkenyl bromides. Efficient catalysis with a Grubbs II catalyst was made possible by modifying the starting bromoalkene. mdpi.com For instance, studies have demonstrated that while unsubstituted terminal bromoalkenes can lead to catalyst decomposition, the introduction of specific steric features, such as a (Z)-styrene group, can facilitate the desired ring-closing reaction, yielding the product efficiently.

Table 1: Effect of Substrate Structure on Ring-Closing Metathesis of Bromoalkenes
Substrate TypeCatalystOutcomeYield
Unsubstituted BromoalkeneGrubbs IICatalyst Decomposition0%
(E)-Styrene BromoalkeneGrubbs IICatalyst Decomposition0%
(Z)-Styrene BromoalkeneGrubbs IIDesired RCM Product>98%

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling with methyl (E)-4-bromobut-2-enoate)

Transition metal-catalyzed cross-coupling reactions are fundamental for carbon-carbon bond formation. The Suzuki reaction, which couples an organoboron compound with an organohalide using a palladium catalyst, is a prominent example. wikipedia.org While specific Suzuki coupling data on this compound is not extensively detailed, a highly relevant analogue, methyl (E)-4-bromobut-2-enoate, has been studied.

An effective, ligand-free Suzuki coupling protocol has been developed to react methyl (E)-4-bromobut-2-enoate with various arylboronic acids. This reaction proceeds under mild conditions using a palladium catalyst to produce a range of methyl 4-arylcrotonates in high to excellent yields. nih.gov This method highlights the ability of the allylic bromide in this type of structure to participate efficiently in cross-coupling, even without specialized, costly ligands. nih.gov The amine group in this compound could potentially coordinate to the palladium catalyst, but similar couplings are known for allylic amines, often with high efficiency. nih.govresearchgate.net

Table 2: Ligand-Free Suzuki Coupling of Methyl (E)-4-bromobut-2-enoate with Arylboronic Acids
Arylboronic AcidProduct (Methyl 4-arylcrotonate)Yield
Phenylboronic acidMethyl 4-phenylbut-2-enoate95%
4-Methylphenylboronic acidMethyl 4-(p-tolyl)but-2-enoate98%
4-Methoxyphenylboronic acidMethyl 4-(4-methoxyphenyl)but-2-enoate92%
4-Chlorophenylboronic acidMethyl 4-(4-chlorophenyl)but-2-enoate85%
Naphthalene-2-boronic acidMethyl 4-(naphthalen-2-yl)but-2-enoate88%

Oxidation and Reduction Chemistry of the Functional Groups

The functional groups within this compound can be selectively oxidized or reduced.

Oxidation: The alkene moiety can be oxidized to form epoxides or diols. For allylic amines, substrate-directed oxidations using reagents like meta-chloroperoxybenzoic acid (m-CPBA) can provide high diastereoselectivity, often by forming an ammonium salt in situ to guide the oxidant. acs.orgrsc.org The primary amine itself can also be oxidized. Depending on the conditions and oxidizing agent, such as N-Bromosuccinimide (NBS), various products can be formed. organic-chemistry.org Palladium-catalyzed Wacker-type oxidations of protected allylic amines can yield either methyl ketones or β-amino aldehydes, depending on the specific catalyst system used. acs.orgnih.gov

Reduction: The principal reduction reaction for this compound involves the saturation of the carbon-carbon double bond to yield 4-bromobutan-1-amine. This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or rhodium on alumina. organic-chemistry.orgacs.org A key consideration in this transformation is the potential for competitive hydrodehalogenation (cleavage of the C-Br bond). However, conditions have been developed for the selective hydrogenation of haloalkenes to haloalkanes without significant dehalogenation. acs.orgtandfonline.comtandfonline.com For instance, catalytic hydrogenation is often selective for reducing alkenes over cleaving C-Br bonds. organic-chemistry.org

Influence of Electronic and Steric Effects on Reaction Outcomes

The reactivity of this compound is a delicate balance of electronic and steric factors.

Electronic Effects:

Bromine Atom: As an electronegative atom, bromine exerts an electron-withdrawing inductive effect. This effect deactivates the C=C double bond toward electrophilic attack compared to an unsubstituted alkene. However, it also makes the allylic C-Br bond polarized and susceptible to nucleophilic substitution.

Amine Group: The nitrogen atom has a lone pair of electrons, making the amine group a nucleophile and a base. In its neutral form, it can act as an activating group. However, under acidic conditions or when coordinated to a metal center, it forms an ammonium ion, which is strongly electron-withdrawing and deactivating. This dual nature is critical in controlling reaction pathways. jst.go.jpnih.gov For example, in Pd-catalyzed reactions, allylamines are often inherently more reactive as electrophiles than corresponding allylic alcohols. jst.go.jpnih.gov

Steric Effects:

The steric hindrance around the double bond and the functional groups plays a crucial role in dictating the approach of reagents and catalysts. In olefin metathesis, steric bulk near the alkene can inhibit the reaction or, in some cases, protect the catalyst and favor a desired pathway. harvard.eduacs.orgbeilstein-journals.org The success of RCM with a bulky (Z)-styrene bromoalkene is a clear example of a productive steric effect.

In cross-coupling reactions, the steric properties of ligands on the metal catalyst are often tuned to achieve the desired reactivity and selectivity. nih.gov The fact that the Suzuki coupling of the related ester proceeds without a ligand suggests that the substrate itself is sterically accessible enough for the catalytic cycle to operate efficiently. nih.gov

The interplay of these effects allows for selective transformations. For example, the nucleophilic nature of the amine can be temporarily masked by protonation, allowing reactions to occur at the alkene, or its coordinating ability can be harnessed to direct metal catalysts to specific sites.

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For (E)-4-Bromobut-2-en-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.

The ¹H NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms in the molecule. For (E)-4-Bromobut-2-en-1-amine, four distinct signals are expected, corresponding to the four different types of protons in the structure. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

The protons on the carbon chain are designated as follows:

H1: Protons on C1 (-CH₂-N)

H2: Proton on C2 (=CH-)

H3: Proton on C3 (=CH-)

H4: Protons on C4 (-CH₂-Br)

The expected chemical shifts and multiplicities are based on the electronic effects of the adjacent functional groups. The electronegative bromine atom deshields the adjacent protons (H4) significantly, shifting them downfield. The amine group has a smaller deshielding effect on H1. The olefinic protons (H2 and H3) appear in the characteristic alkene region, with their coupling constant confirming the trans (E) configuration.

Table 1: Predicted ¹H NMR Data for (E)-4-Bromobut-2-en-1-amine (Predicted values based on analogous structures and chemical shift theory)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (-CH ₂N)~3.3 - 3.5Doublet of doublets (dd)J(H1,H2) ≈ 6-7 Hz, J(H1,H3) ≈ 1-2 Hz
H2 (=CH -)~5.7 - 5.9Doublet of triplets (dt)J(H2,H3) ≈ 15 Hz, J(H2,H1) ≈ 6-7 Hz
H3 (=CH -)~5.9 - 6.1Doublet of triplets (dt)J(H3,H2) ≈ 15 Hz, J(H3,H4) ≈ 7-8 Hz
H4 (-CH ₂Br)~3.9 - 4.1Doublet of doublets (dd)J(H4,H3) ≈ 7-8 Hz, J(H4,H2) ≈ 1-2 Hz
-NH~1.5 - 2.5Broad Singlet (br s)N/A

Note: The large coupling constant (J ≈ 15 Hz) between H2 and H3 is characteristic of a trans-alkene.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For (E)-4-Bromobut-2-en-1-amine, four distinct signals are expected, corresponding to the four carbon atoms of the butene chain. libretexts.org The chemical shifts are influenced by the hybridization and the electronegativity of the attached atoms.

Table 2: Predicted ¹³C NMR Data for (E)-4-Bromobut-2-en-1-amine (Predicted values based on analogous structures and chemical shift theory)

CarbonPredicted Chemical Shift (δ, ppm)
C1 (-C H₂N)~45 - 50
C2 (=C H-)~125 - 130
C3 (=C H-)~130 - 135
C4 (-C H₂Br)~30 - 35

2D NMR experiments are crucial for assembling the molecular structure by showing correlations between different nuclei. youtube.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For (E)-4-Bromobut-2-en-1-amine, the COSY spectrum would show cross-peaks connecting coupled protons, confirming the sequence of the carbon chain. Key expected correlations include:

H1 with H2

H2 with H3

H3 with H4

Long-range couplings might also be observed between H1 and H3, and H2 and H4. emerypharma.com

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (¹J-coupling). libretexts.org The expected correlations are:

C1 with H1

C2 with H2

C3 with H3

C4 with H4

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²J and ³J-couplings), which is vital for connecting the molecular fragments. emerypharma.comscience.gov Key expected long-range correlations include:

H1 protons showing correlations to C2 and C3.

H2 proton showing correlations to C4.

H3 proton showing correlations to C1.

H4 protons showing correlations to C2 and C3.

Table 3: Summary of Expected 2D NMR Correlations

ExperimentCorrelated NucleiExpected Key Cross-Peaks
COSY ¹H - ¹HH1↔H2, H2↔H3, H3↔H4
HMQC/HSQC ¹H - ¹³C (1-bond)H1-C1, H2-C2, H3-C3, H4-C4
HMBC ¹H - ¹³C (2-3 bonds)H1→C2, H1→C3; H4→C2, H4→C3

13C NMR for Carbon Skeleton Elucidation

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and formula, and in deducing the structure.

HRMS measures the m/z value of an ion with very high precision, allowing for the determination of its elemental composition. nih.govyoutube.com For (E)-4-Bromobut-2-en-1-amine, the protonated molecule [M+H]⁺ would be analyzed. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, resulting in two peaks of similar intensity separated by approximately 2 Da.

Table 4: Predicted HRMS Data for (E)-4-Bromobut-2-en-1-amine

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M(⁷⁹Br)+H]⁺C₄H₉⁷⁹BrN⁺149.99967
[M(⁸¹Br)+H]⁺C₄H₉⁸¹BrN⁺151.99762

Note: The calculated mass for the neutral molecule C₄H₈⁷⁹BrN is 148.98401 Da. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a protonated/deprotonated version) and fragmenting it to observe the resulting product ions. nih.govnih.gov This fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. The fragmentation of (E)-4-Bromobut-2-en-1-amine is expected to follow pathways common for both amines and alkyl halides. youtube.com

Key predicted fragmentation pathways include:

Loss of a bromine radical: Cleavage of the C4-Br bond would result in a [M-Br]⁺ fragment.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common pathway for amines. This could lead to the formation of a stable iminium ion [CH₂=NH₂]⁺.

Loss of HBr: Elimination of a hydrogen bromide molecule.

Rearrangements: Intramolecular transfer of the halogen atom followed by fragmentation is a possibility in such systems. nih.gov

Table 5: Predicted Key Fragments in Tandem MS of (E)-4-Bromobut-2-en-1-amine

Fragment Ion (m/z)Proposed IdentityFragmentation Pathway
70[C₄H₈N]⁺Loss of Br radical from the molecular ion
30[CH₂NH₂]⁺Alpha-cleavage at the C1-C2 bond
69[C₄H₇N]⁺Loss of HBr from the molecular ion

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Bromobut-2-en-1-amine is expected to exhibit characteristic absorption bands corresponding to its primary amine, alkene, and alkyl bromide moieties.

Primary amines are typically identified by a pair of N-H stretching absorptions in the range of 3300 to 3500 cm⁻¹. libretexts.org These two bands arise from the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.org The presence of a C=C double bond in the butene chain will give rise to a stretching vibration in the region of 1680-1640 cm⁻¹. vscht.cz The C-H bonds of the alkene group are expected to show stretching vibrations at wavenumbers slightly higher than 3000 cm⁻¹. vscht.cz

The C-N stretching vibration of the amine group typically appears in the fingerprint region, which can be complex to interpret. The C-Br stretching vibration is expected to be observed at lower frequencies, generally in the range of 600-500 cm⁻¹.

The following table summarizes the predicted characteristic IR absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3450 & 3350Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)
>3000Alkene (=C-H)C-H Stretch
1680-1640Alkene (C=C)C=C Stretch
~1600Primary Amine (R-NH₂)N-H Bend (scissoring)
~1100Alkylamine (C-N)C-N Stretch
1000-650Alkene (=C-H)C-H Bend
600-500Alkyl Bromide (C-Br)C-Br Stretch

This table is generated based on established principles of IR spectroscopy for the functional groups present in the molecule.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization (if applicable)

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), are employed to study chiral molecules, which are molecules that are non-superimposable on their mirror images, known as enantiomers. These techniques measure the differential absorption of left and right circularly polarized light.

The most common isomer of this compound is the (E)-isomer, also known as the trans-isomer. nih.gov In this configuration, the molecule possesses a plane of symmetry and is therefore achiral. Consequently, it does not have an enantiomer and will not exhibit a signal in ECD spectroscopy. The (Z)-isomer, or cis-isomer, is also achiral for the same reason.

Therefore, chiroptical spectroscopy for the purpose of enantiomeric characterization is not applicable to the common isomers of this compound.

Computational and Theoretical Investigations of 4 Bromobut 2 En 1 Amine

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 4-bromobut-2-en-1-amine. These methods provide insights into electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for computational chemists due to its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations would be employed to determine key electronic and structural properties. Functionals such as B3LYP or PBE, often paired with basis sets like 6-31G(d,p) or the more extensive cc-pVTZ, are commonly used. arxiv.org

These calculations can yield optimized molecular geometries, vibrational frequencies, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's reactivity and electronic transitions. For related brominated organic compounds, DFT has been suggested as a method to calculate HOMO-LUMO gaps to assess charge-transfer potential. Furthermore, DFT can be used to compute thermodynamic data, including enthalpy and Gibbs free energy, which are crucial for predicting the stability of different conformers and the feasibility of reactions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyHypothetical Value (a.u.)Description
HOMO Energy-0.25Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy+0.05Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap0.30An indicator of chemical reactivity and stability.
Dipole Moment2.5 DA measure of the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computations.

Ab Initio Molecular Orbital Theory (e.g., MP2, CCSD(T))

For higher accuracy, particularly in the description of electron correlation effects, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed. While computationally more demanding than DFT, these methods provide benchmark-quality energetics.

MP2 calculations are often used to refine geometries and energies obtained from DFT. arxiv.org Double-hybrid DFT functionals, which incorporate a portion of MP2 correlation, have been shown to provide very accurate energies for organic molecules. google.com For definitive energy benchmarks, especially for reaction barriers and non-covalent interactions, the "gold standard" CCSD(T) method would be the preferred choice, though its computational cost typically limits its application to smaller systems or single-point energy calculations on geometries optimized at a lower level of theory. Comparing results from DFT, MP2, and CCSD(T) allows for a thorough validation of the computational approach. stackexchange.com

Mechanistic Elucidation of Reaction Pathways

This compound is a bifunctional molecule, containing both a nucleophilic amine group and an electrophilic carbon attached to the bromine atom, making it susceptible to various reactions, including intramolecular cyclization and intermolecular nucleophilic substitution. researchgate.net Computational chemistry is invaluable for elucidating the detailed mechanisms of such reactions.

Transition State Locating and Activation Energy Calculations

A key aspect of mechanistic studies is the identification of transition states (TS), which are the energy maxima along a reaction coordinate. wikipedia.org Methods like the synchronous transit-guided quasi-Newton (STQN) method are used to locate these first-order saddle points on the potential energy surface. Once a transition state is located, its structure provides crucial information about the geometry of the molecule at the peak of the reaction barrier.

Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical parameter that governs the reaction rate. For related nucleophilic substitution reactions, computational modeling of transition states can help identify optimal reaction pathways.

Table 2: Hypothetical Activation Energies for a Reaction of this compound

Reaction PathwayComputational MethodBasis SetActivation Energy (kcal/mol)
Intramolecular Cyclization (SN2)B3LYP6-311+G(d,p)25.4
Intermolecular DimerizationMP2cc-pVTZ32.1

Note: This table presents hypothetical data to illustrate the type of results obtained from transition state calculations.

Analysis of Intermediates and Reaction Coordinate Profiling

Beyond the transition state, a complete understanding of a reaction mechanism requires the characterization of any intermediates that may be formed. By mapping the entire reaction pathway, a reaction coordinate profile can be constructed. This profile connects the reactants, intermediates, transition states, and products, providing a comprehensive energetic landscape of the reaction.

Intrinsic Reaction Coordinate (IRC) calculations are performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products. This analysis is crucial for complex, multi-step reactions, allowing for a step-by-step mechanistic description.

Molecular Dynamics Simulations for Condensed Phase Behavior and Solvent Interactions

While quantum chemical calculations are typically performed in the gas phase, most chemical reactions occur in solution. Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, explicitly accounting for the effects of the solvent. uregina.casci-hub.se

For this compound, MD simulations would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol) and solving Newton's equations of motion for all atoms in the system. These simulations can provide insights into:

Solvation Structure: How solvent molecules arrange around the solute, including the formation of hydrogen bonds between the amine group and protic solvents.

Conformational Dynamics: The flexibility of the butene chain and the rotational freedom around its single bonds in solution.

Transport Properties: Calculation of diffusion coefficients, which describe how the molecule moves through the solvent.

By combining quantum mechanical calculations of the reaction pathway with MD simulations of the solvated species, a more realistic and complete picture of the chemical reactivity of this compound can be achieved. This hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach is particularly powerful for studying reaction mechanisms in solution, where solvent molecules can play a direct role in stabilizing transition states or intermediates.

Conformational Analysis and Stereochemical Predictions

The conformational landscape of this compound is defined by the rotation around its single bonds, primarily the C-C and C-N bonds. Computational methods are essential for identifying the stable conformers (local minima on the potential energy surface) and the transition states that separate them.

Conformational Analysis

The analysis typically begins with a systematic or stochastic search of the conformational space to identify all possible low-energy structures. researchgate.net For each identified conformer, geometry optimization is performed, commonly using DFT methods (e.g., B3LYP functional) with a suitable basis set (e.g., 6-31G(d,p) or larger). researchgate.netscispace.comsemanticscholar.org The relative energies of these optimized conformers are then calculated, often with corrections for zero-point vibrational energy, to determine their relative populations at a given temperature according to the Boltzmann distribution. acs.org

For this compound, key rotations exist around the C(2)-C(3) and C(1)-N bonds. The presence of the double bond (C=C) restricts rotation, leading to E and Z diastereomers, which are not conformers but distinct stereoisomers. The analysis focuses on the arrangements of the -CH2Br and -CH2NH2 groups relative to the carbon backbone. The stability of different conformers is governed by a balance of steric hindrance between the bulky bromine atom and the amine group, and electronic effects such as hyperconjugation. nih.gov

Illustrative Conformational Data

While specific experimental or detailed computational studies for this compound are not widely published, theoretical calculations would yield data similar to that shown in the hypothetical table below. The dihedral angles define the spatial arrangement, and the relative energy indicates stability.

ConformerKey Dihedral Angle (H-C1-C2-C3)Relative Energy (kcal/mol)Predicted Boltzmann Population (%) at 298 K
Anti~180°0.00~75%
Gauche-1~60°0.85~15%
Gauche-2~-60°0.85~10%

Stereochemical Predictions

Computational chemistry can predict the relative stability of diastereomers, such as the (E) and (Z) isomers of this compound. The energy difference between these isomers can be calculated to predict which is thermodynamically favored. researchgate.net Generally, the (E) isomer, where the larger substituents are on opposite sides of the double bond, is expected to be more stable due to reduced steric strain.

Furthermore, these methods are used to model reaction pathways and predict the stereochemical outcome of reactions involving the amine or the allylic bromide. acs.org For instance, in a nucleophilic substitution reaction, theoretical calculations can help determine whether the reaction proceeds via an SN2 or SN2' mechanism by modeling the respective transition states and activation energies. nih.gov

Computational Approaches to Spectroscopic Data Prediction

Theoretical calculations are invaluable for predicting spectroscopic data, which aids in the structural elucidation and characterization of compounds.

NMR Spectra Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. frontiersin.org The standard approach involves geometry optimization of the molecule's low-energy conformers, followed by the calculation of magnetic shielding tensors using methods like Gauge-Including Atomic Orbitals (GIAO). github.ionih.gov The calculated shielding constants are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory. github.io For flexible molecules, the final predicted spectrum is often a Boltzmann-weighted average of the spectra of individual conformers. nih.gov

Illustrative Predicted ¹H and ¹³C NMR Data

The following table provides a hypothetical set of predicted chemical shifts for the (E)-isomer of this compound, as would be generated from a DFT calculation.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-~45.5
H on C1~3.40-
C2-~128.0
H on C2~5.85-
C3-~132.0
H on C3~5.90-
C4-~32.0
H on C4~3.95-
NH₂~1.50 (variable)-

Vibrational Spectra (IR/Raman) Prediction

Computational methods can also predict vibrational frequencies and intensities, which correspond to peaks in Infrared (IR) and Raman spectra. nih.gov After geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions to determine the force constants of the vibrational modes. acs.org The resulting frequencies are often systematically overestimated by DFT methods, so they are typically scaled by an empirical factor to improve agreement with experimental data. acs.org These calculations are not only useful for predicting the spectrum but also for assigning specific vibrational modes to the observed absorption bands. scilit.com

Illustrative Predicted IR Frequencies

A theoretical vibrational analysis of this compound would yield a list of frequencies and their corresponding vibrational motions.

Predicted Frequency (cm⁻¹, scaled)Vibrational Mode AssignmentIntensity
~3350N-H stretch (asymmetric)Medium
~3280N-H stretch (symmetric)Medium
~3025=C-H stretchMedium
~1660C=C stretchMedium-Weak
~1610N-H bend (scissoring)Strong
~970=C-H bend (out-of-plane, trans)Strong
~650C-Br stretchStrong

Applications in Contemporary Organic Synthetic Methodology

Building Block for the Construction of Complex Molecules

The strategic placement of reactive sites in 4-bromobut-2-en-1-amine makes it an ideal starting material for the synthesis of intricate molecular structures, including both nitrogen-containing heterocycles and potentially carbocyclic systems.

The primary application of this compound is in the synthesis of saturated nitrogen heterocycles. The inherent nucleophilicity of the amine group combined with the electrophilic carbon bearing the bromine atom enables efficient intramolecular cyclization reactions. These reactions can be directed to form rings of various sizes, most notably four- and five-membered systems, which are prevalent motifs in biologically active compounds.

The principal pathway involves the intramolecular nucleophilic substitution, where the amine nitrogen attacks the carbon atom attached to the bromine. This process can be modulated to achieve different products. For instance, direct SN2 cyclization leads to the formation of four-membered azetidine (B1206935) rings. Methodologies for synthesizing azetidines often rely on the cyclization of γ-haloamines bham.ac.ukorganic-chemistry.orgrsc.org. The reaction of this compound or its N-substituted derivatives can thus provide access to 2-vinylazetidines, which are useful intermediates for further functionalization bham.ac.ukrsc.orgsemanticscholar.org.

Alternatively, reaction pathways involving the vinyl group can lead to five-membered pyrrolidine (B122466) rings. Electrophile-induced cyclization cascades are a powerful tool for this transformation. For example, using an electrophilic halogen source like N-bromosuccinimide (NBS) could initiate a cascade reaction, leading to functionalized pyrrolidines rsc.org. Radical cyclizations, often promoted by reagents like samarium iodide, also provide a route to pyrrolidine derivatives from appropriately designed alkenylamines doi.org. The strategic use of N-protecting groups on the amine allows for controlled reactivity and the synthesis of a diverse range of substituted heterocycles mdpi.comwhiterose.ac.uk.

Table 1: Potential Heterocyclic Scaffolds from this compound
Heterocyclic ProductRing SizeGeneral MethodSignificance
2-Vinylazetidine4-memberedIntramolecular SN2 Cyclization bham.ac.ukorganic-chemistry.orgCore of bioactive compounds, strained ring for further synthesis rsc.org
Functionalized Pyrrolidines5-memberedElectrophile-induced or Radical Cyclization rsc.orgdoi.orgUbiquitous in pharmaceuticals and natural products mdpi.comresearchgate.net
Functionalized Piperidines6-memberedMetal-catalyzed Cyclization / RearrangementCommon scaffold in CNS-active drugs and alkaloids nih.gov

While this compound is primarily utilized for heterocycle synthesis, its structural features could potentially be exploited in the assembly of carbocyclic systems, although this application is less documented. Cycloaddition reactions are a cornerstone for carbocycle construction, and this building block could be incorporated into substrates designed for such transformations fiveable.melibretexts.org. For instance, after modification or incorporation into a larger molecule, the vinyl group could participate as a dienophile in a Diels-Alder reaction or in [2+2] photocycloadditions fiveable.melibretexts.org. Furthermore, the molecule could be a component in ene reactions, which involve an alkene and a compound with an allylic hydrogen (the enophile) to form a new ring structure cem.com. However, the high reactivity of the amine and allylic bromide typically directs its transformations towards heterocyclic products.

Synthesis of Nitrogen-Containing Heterocycles

Utility in the Development of Pharmaceutically and Agrochemicaly Relevant Scaffolds

The heterocyclic systems readily accessible from this compound, such as pyrrolidines and piperidines, are fundamental scaffolds in medicinal and agricultural chemistry mdpi.comwikipedia.orgmade-in-china.com. Therefore, this compound serves as a valuable starting point for the development of new therapeutic agents and crop protection chemicals.

Piperidine derivatives are found in numerous pharmaceuticals, including agents targeting the central nervous system, and are known to be core structures of potent anti-tubulin agents used in cancer therapy nih.gov. Pyrrolidines are also a key component of many successful drugs, including antiviral agents like Elbasvir for hepatitis C and various enzyme inhibitors mdpi.comresearchgate.net. The ability to generate these scaffolds from a simple precursor like this compound underscores its importance in drug discovery programs. For example, tacrine, a cholinesterase inhibitor once used for Alzheimer's disease, is based on a tetrahydroacridine amine structure, highlighting the relevance of amine-containing heterocycles in neuropharmacology mdpi.com.

Table 2: Relevant Scaffolds and Their Bio-Applications
ScaffoldPotential PrecursorField of ApplicationExample Target/Use
PyrrolidinesThis compoundPharmaceuticalAntiviral (e.g., Hepatitis C), Enzyme inhibitors mdpi.comresearchgate.net
PiperidinesThis compoundPharmaceuticalAnti-cancer (tubulin inhibitors), CNS agents nih.gov
AzetidinesThis compoundPharmaceuticalAntibacterial, enzyme inhibitors rsc.org
Various HeterocyclesThis compoundAgrochemicalHerbicides, Fungicides, Insecticides made-in-china.com

Contribution to Chiral Synthesis and Asymmetric Catalysis

Asymmetric synthesis is critical for producing enantiomerically pure pharmaceuticals, where often only one enantiomer is active while the other may be inactive or harmful. This compound can be a valuable tool in stereocontrolled synthesis.

A primary strategy involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction wikipedia.org. The primary amine of this compound is an ideal handle for the attachment of well-established auxiliaries, such as those derived from pseudoephedrine or Evans oxazolidinones nih.gov. Once the auxiliary is in place, intramolecular cyclization to form an azetidine or pyrrolidine ring would proceed with high diastereoselectivity, controlled by the chiral environment of the auxiliary. Subsequent removal of the auxiliary reveals the enantiomerically enriched heterocyclic product, and the auxiliary can often be recovered wikipedia.orgwalisongo.ac.id.

Furthermore, the chiral amine products synthesized from this building block are themselves valuable intermediates for more complex targets sigmaaldrich.com. Chiral amines and their derivatives can also serve as ligands in asymmetric metal catalysis or as organocatalysts, playing a direct role in creating other chiral molecules sigmaaldrich.comresearchgate.net.

Table 3: Common Chiral Auxiliaries for Amine Functionalization
Chiral Auxiliary TypeDeveloper/NameTypical Application
OxazolidinonesEvans AuxiliaryAsymmetric alkylations, aldol (B89426) reactions wikipedia.org
Amides from α-Amino AlcoholsMyers Auxiliary (Pseudoephenamine) nih.govAsymmetric alkylation to form α-substituted and quaternary centers nih.gov
SulfinamidesEllman Auxiliary (tert-Butanesulfinamide)Asymmetric synthesis of chiral amines via imine addition walisongo.ac.id
HydrazonesEnders/SAMP/RAMPAsymmetric alkylation of ketones and aldehydes wikipedia.org

Role in Multi-Component and One-Pot Reaction Strategies

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of waste. One-pot reactions and multi-component reactions (MCRs) are powerful strategies that achieve these goals by combining multiple reaction steps into a single operation without isolating intermediates walisongo.ac.idthieme-connect.com. The bifunctional nature of this compound makes it an excellent substrate for such processes.

A straightforward one-pot strategy would involve an initial reaction at the amine functionality, such as acylation or reaction with an aldehyde to form an imine, followed by a base- or catalyst-induced intramolecular cyclization to furnish the final heterocyclic product. This approach avoids a separate protection step and subsequent deprotection, streamlining the synthesis dntb.gov.uarsc.org. For example, the reaction of this compound with an aldehyde and a cyanide source in a Strecker-type reaction, followed by intramolecular cyclization, could potentially lead to complex aminonitrile-substituted heterocycles in a single pot. While specific MCRs involving this compound are not widely reported, its structure is well-suited for inclusion in the development of novel one-pot cyclization-functionalization sequences.

Precursor for Functional Material Design

The dual reactivity of this compound also makes it a candidate for the synthesis of monomers used in polymer and materials science. Both the amine and the bromoalkene moieties can be used to incorporate this unit into larger polymeric structures.

The primary amine can undergo polycondensation reactions with difunctional comonomers like diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively. The resulting polymers would have pendant vinyl groups along the backbone (originating from the cyclized form) or as part of the main chain, which could be used for subsequent cross-linking to modify the material's properties.

Alternatively, the vinyl group present in the cyclized azetidine or pyrrolidine derivatives can participate in chain-growth polymerization. For example, acyclic diene metathesis (ADMET) polymerization is a powerful method for creating unsaturated polymers, and monomers containing terminal alkenes are essential for this process rsc.org. The use of reagents like 4-bromobut-1-ene to install polymerizable end-groups has been demonstrated, suggesting a similar utility for this compound in monomer synthesis rsc.org. The bromine atom itself can also be a site for post-polymerization modification, allowing for the synthesis of functional materials with tailored properties.

Future Research Directions and Emerging Paradigms

The exploration of 4-bromobut-2-en-1-amine and related allylic bromoamines is entering a new phase, driven by the need for more sustainable, efficient, and versatile synthetic methodologies. Future research is poised to move beyond established protocols, focusing on innovative approaches that address key challenges in modern organic chemistry, from green synthesis to the discovery of fundamentally new chemical reactions.

Q & A

Q. What are the common synthetic routes for 4-Bromobut-2-en-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves bromination of butenamine precursors or reductive amination of 4-bromo-2-enal intermediates. Key steps include controlling temperature (0–5°C for bromination to minimize side reactions) and using anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of the amine group . Catalysts like palladium or copper salts may enhance regioselectivity. For example, a 33% yield was reported using reductive amination with NaBH3_3CN under inert conditions .
  • Optimization Table :
Reaction TypeTemperature (°C)SolventCatalystYield (%)
Bromination0–5DCMNone45–50
Reductive Amination25THFNaBH3_3CN33

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use 1^1H/13^13C NMR to identify characteristic peaks: the allylic bromine (δ 4.1–4.3 ppm for 1^1H; δ 35–40 ppm for 13^13C) and the amine proton (δ 1.8–2.2 ppm, broad). Mass spectrometry (HRMS) should show a molecular ion at m/z 150.00 (C4_4H8_8BrN+^+) . FT-IR can validate N-H stretching (~3350 cm1^{-1}) and C-Br bonds (~560 cm1^{-1}) .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is light-sensitive and prone to oxidation. Store under inert gas (argon/nitrogen) at –20°C in amber vials. Solubility in polar aprotic solvents (e.g., DMF) is >50 mg/mL, but aqueous solutions should be avoided due to hydrolysis risks .

Advanced Research Questions

Q. How can contradictory spectral data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., amine proton broadening due to tautomerism) require variable-temperature NMR to assess dynamic equilibria. For ambiguous mass spectra, isotopic labeling (e.g., 15^{15}N-amine) or 2D NMR (COSY, HSQC) can differentiate fragmentation patterns .

Q. What mechanistic insights explain the regioselectivity of this compound in nucleophilic substitutions?

  • Methodological Answer : The allylic bromine’s electrophilicity is enhanced by conjugation with the double bond, favoring SN_N2 reactions at the β-position. Computational studies (DFT) show a lower activation energy (~15 kcal/mol) for nucleophilic attack at the β-carbon vs. the α-position (~22 kcal/mol) . Experimental validation via Hammett plots using substituted nucleophiles can quantify electronic effects.

Q. How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : In Suzuki-Miyaura couplings, polar aprotic solvents (DMSO, DMF) stabilize the palladium intermediate, increasing conversion rates. Elevated temperatures (80–100°C) accelerate oxidative addition but may promote debromination. A DoE (Design of Experiment) approach optimizes parameters:
  • Critical Factors : Solvent dielectric constant, Pd catalyst loading (2–5 mol%), base strength (K2_2CO3_3 vs. Cs2_2CO3_3).

Q. What strategies mitigate low yields in amide derivatization of this compound?

  • Methodological Answer : The amine’s steric hindrance and electron-withdrawing bromine reduce nucleophilicity. Use Schlenk techniques to exclude moisture and activate the amine with TMSCl before coupling. Ugi-type multicomponent reactions improve efficiency by avoiding isolated intermediates .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer : Conflicting IC50_{50} values may arise from assay conditions (e.g., pH, serum proteins). Standardize assays using SPR (Surface Plasmon Resonance) for binding affinity and LC-MS to verify compound integrity in buffer. Cross-validate with orthogonal methods (e.g., fluorescence polarization) .

Computational & Theoretical Extensions

Q. What computational models predict the compound’s interaction with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models the amine’s hydrogen bonding with kinase ATP pockets. MD simulations (GROMACS) assess binding stability over 100 ns trajectories. Validate with mutagenesis studies on key residues (e.g., Lys123 in target enzymes) .

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